molecular formula C18H22N4OS B2774725 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-(3-methylphenyl)piperidine-1-carboxamide CAS No. 1105210-49-8

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-(3-methylphenyl)piperidine-1-carboxamide

Cat. No.: B2774725
CAS No.: 1105210-49-8
M. Wt: 342.46
InChI Key: KVCNUYZOOHEDSD-UHFFFAOYSA-N
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Description

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-(3-methylphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a cyclopropyl group attached to a thiadiazole ring, which is further connected to a piperidine ring substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-(3-methylphenyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as thiosemicarbazide with cyclopropyl carboxylic acid under acidic conditions.

    Attachment to Piperidine: The thiadiazole intermediate is then reacted with piperidine derivatives under suitable conditions to form the desired piperidine-thiadiazole structure.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or piperidine rings, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially converting it to a more saturated heterocyclic structure.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic m-tolyl group, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The thiadiazole ring and piperidine moiety could play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response.

Comparison with Similar Compounds

Similar Compounds

    4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide: Similar structure but with a phenyl group instead of m-tolyl.

    4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide: Similar structure but with a p-tolyl group instead of m-tolyl.

Uniqueness

The presence of the m-tolyl group in 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-(3-methylphenyl)piperidine-1-carboxamide may confer unique properties such as specific binding affinities, steric effects, and electronic characteristics that differentiate it from similar compounds.

Properties

IUPAC Name

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-(3-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-12-3-2-4-15(11-12)19-18(23)22-9-7-14(8-10-22)17-21-20-16(24-17)13-5-6-13/h2-4,11,13-14H,5-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCNUYZOOHEDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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